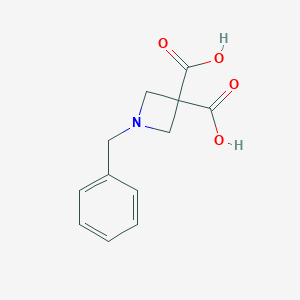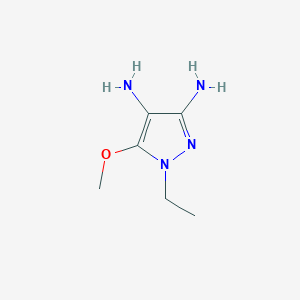
1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamine, commonly known as EMPD, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMPD is a white crystalline powder that is soluble in water and organic solvents. This compound has a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol.
Mechanism of Action
The mechanism of action of EMPD is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). EMPD has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
EMPD has been reported to have various biochemical and physiological effects. In vitro studies have shown that EMPD inhibits the growth of cancer cells by inducing apoptosis. EMPD has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, EMPD has been reported to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
EMPD has several advantages for lab experiments. It is easy to synthesize and has a high purity. EMPD is also soluble in both water and organic solvents, making it suitable for various experimental conditions. However, one limitation of EMPD is its instability in acidic conditions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of EMPD. In medicine, EMPD has the potential to be developed as a new anti-cancer agent. Further studies are needed to investigate its mechanism of action and potential side effects. In agriculture, EMPD has the potential to be developed as a new herbicide that is environmentally friendly. Further studies are needed to optimize its efficacy and safety. In material science, EMPD can be used as a building block for the synthesis of various organic compounds, which may have potential applications in the development of new materials. Further studies are needed to explore its potential in this field.
Conclusion
In conclusion, EMPD is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EMPD has been extensively studied for its potential applications in medicine, agriculture, and material science. Although the mechanism of action of EMPD is not fully understood, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. EMPD has several advantages for lab experiments, including its easy synthesis and high purity. However, its instability in acidic conditions may limit its use in certain experiments. There are several future directions for the research and development of EMPD, including its potential use as a new anti-cancer agent, herbicide, and building block for the synthesis of new materials.
Synthesis Methods
EMPD can be synthesized using various methods, including the reaction between 5-methoxy-1H-pyrazole-3,4-diamine and ethyl bromide in the presence of potassium carbonate. Another method involves the reaction between 5-methoxy-3,4-diaminopyrazole and ethyl chloroformate in the presence of triethylamine. Both methods have been reported to yield high purity EMPD.
Scientific Research Applications
EMPD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMPD has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In agriculture, EMPD has been shown to have a potential use as a herbicide. In material science, EMPD has been used as a building block for the synthesis of various organic compounds.
properties
CAS RN |
199341-28-1 |
|---|---|
Product Name |
1-Ethyl-5-methoxy-1H-pyrazole-3,4-diamine |
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-ethyl-5-methoxypyrazole-3,4-diamine |
InChI |
InChI=1S/C6H12N4O/c1-3-10-6(11-2)4(7)5(8)9-10/h3,7H2,1-2H3,(H2,8,9) |
InChI Key |
NFAGQLJNDBXPSK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)N)N)OC |
Canonical SMILES |
CCN1C(=C(C(=N1)N)N)OC |
synonyms |
1H-Pyrazole-3,4-diamine, 1-ethyl-5-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





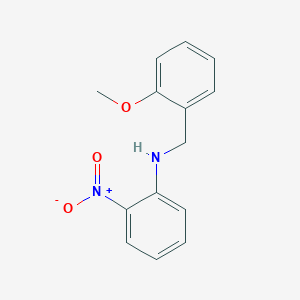
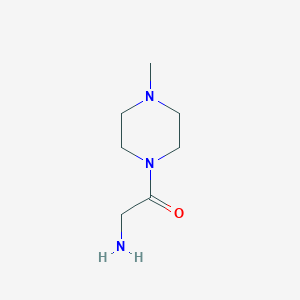
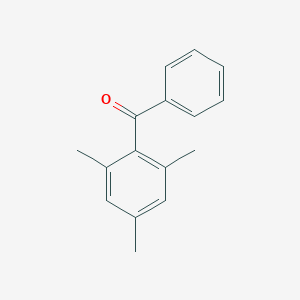
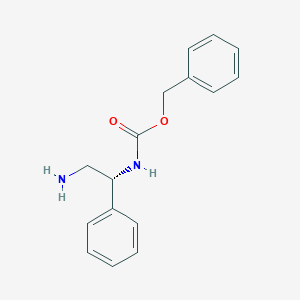
![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)

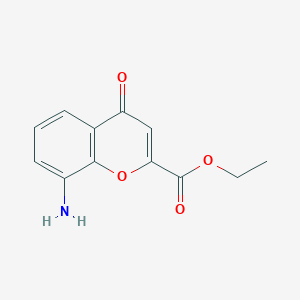
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
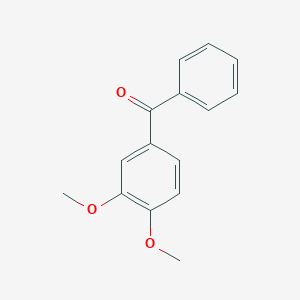
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)
![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
